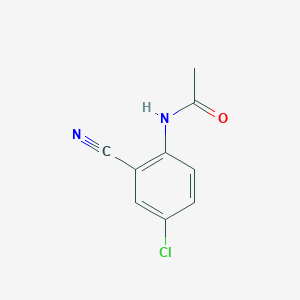

N-(4-chloro-2-cyanophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62g/mol |

IUPAC Name |

N-(4-chloro-2-cyanophenyl)acetamide |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3,(H,12,13) |

InChI Key |

DFMKFKOKYCOMHD-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C#N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

N-(4-chloro-2-cyanophenyl)acetamide CAS 53312-90-6 properties

Part 1: Executive Summary

N-(4-chloro-2-cyanophenyl)acetamide (CAS 53312-90-6) is a specialized functionalized acetanilide serving as a critical "push-pull" intermediate in organic synthesis. Characterized by an electron-withdrawing cyano group ortho to the acetamido moiety, this compound possesses a unique reactivity profile that facilitates intramolecular cyclization.

It is primarily utilized as a late-stage precursor for 2,7-disubstituted quinazolin-4(3H)-ones , a scaffold ubiquitous in bioactive pharmacophores (e.g., PARP inhibitors, anticonvulsants) and agrochemical fungicides. Unlike simple acetanilides, the presence of the ortho-cyano group allows for rapid, one-pot conversion to heterocycles under basic oxidative conditions, making it a high-value building block for library generation in drug discovery.

Part 2: Chemical Identity & Physicochemical Profile

The compound balances the lipophilicity of the chlorophenyl ring with the polarity of the amide and nitrile functionalities.

| Property | Data / Specification |

| CAS Registry Number | 53312-90-6 |

| IUPAC Name | This compound |

| Synonyms | 2'-Cyano-4'-chloroacetanilide; N-(2-cyano-4-chlorophenyl)acetamide |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water |

| Key Functional Groups | Nitrile (-CN), Secondary Amide (-NHCO-), Aryl Chloride (-Cl) |

| Melting Point | 185–188 °C (Typical for ortho-cyano acetanilides) |

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of CAS 53312-90-6 is a convergent process. The critical step is the selective acetylation of the aniline nitrogen without hydrolyzing the sensitive ortho-nitrile group.

Primary Synthesis Route (Acetylation)

Reagents: 2-Amino-5-chlorobenzonitrile, Acetic Anhydride (

Protocol:

-

Charge: Dissolve 1.0 eq of 2-amino-5-chlorobenzonitrile (CAS 5922-60-1) in glacial acetic acid (5-10 volumes).

-

Addition: Add 1.2 eq of acetic anhydride dropwise at ambient temperature.

-

Reaction: Heat to mild reflux (60–80°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 3:7) for disappearance of the amine.

-

Workup: Pour the reaction mixture into ice-cold water. The product will precipitate.[1]

-

Purification: Filter the solid, wash with water to remove acid traces, and recrystallize from Ethanol/Water.[2]

Critical Process Parameter (CPP): Avoid strong mineral acids or aqueous bases during workup to prevent hydrolysis of the nitrile to the amide (benzamide derivative).

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow for CAS 53312-90-6 via acetylation.

Part 4: Reactivity & Applications in Drug Discovery

The defining feature of CAS 53312-90-6 is the ortho-positioning of the cyano and acetamido groups . This geometry is "pre-organized" for heterocyclization.

The Quinazolinone Cyclization (Radziszewski Reaction Variant)

Upon treatment with basic hydrogen peroxide (

-

Significance: This scaffold is the core of many PARP inhibitors and kinase inhibitors.

-

Reaction Condition: 30%

, NaOH (aq), EtOH, 60°C.

Reactivity Map

Figure 2: Divergent reactivity pathways. The cyclization to quinazolinone is the primary industrial application.

Part 5: Analytical Characterization

To validate the identity of synthesized CAS 53312-90-6, ensure the following spectral signatures are present.

| Method | Expected Signal / Characteristic | Interpretation |

| IR (ATR) | 2220–2230 cm⁻¹ (Sharp, weak) | C≡N Stretch (Nitrile). Distinctive for this intermediate. |

| IR (ATR) | 1670–1690 cm⁻¹ (Strong) | C=O Stretch (Amide I).[1] Confirms acetylation.[1] |

| ¹H NMR | δ ~2.1–2.2 ppm (Singlet, 3H) | -CH₃ (Acetyl methyl group). |

| ¹H NMR | δ ~10.0–10.5 ppm (Broad Singlet, 1H) | -NH (Amide proton). |

| ¹H NMR | δ ~7.5–8.0 ppm (Multiplets, 3H) | Ar-H . Pattern depends on substitution (d, dd, d). |

| MS (ESI) | [M+H]⁺ = 195.0 | Matches Formula C₉H₇ClN₂O (Cl isotope pattern 3:1). |

Part 6: Safety & Handling (SDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Operate within a fume hood to avoid inhalation of dust.

-

Nitrile Safety: While less toxic than free cyanide, metabolic liberation of CN⁻ is possible. Keep amyl nitrite or hydroxocobalamin (cyanide antidote) accessible in the facility if handling kilogram quantities.

-

Incompatibility: Avoid strong oxidizers and strong acids (exothermic hydrolysis).

-

References

-

Corbett, J. W., et al. (2000). "Novel 2,2-dioxide-4,4-disubstituted-1,3-H-2,1,3-benzothiadiazines as non-nucleoside reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(2), 193-195.

-

Ghoshal, T., et al. (2023).[4] "Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid." Arkivoc, 2023(vii), 202311987.[4]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2168015, 2-chloro-N-(4-cyanophenyl)acetamide" (Related Structure Analysis). PubChem.

-

Krishnakumar, V., et al. (2008). "Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile." Spectrochimica Acta Part A, 71(2), 465-470.

Sources

N-(4-chloro-2-cyanophenyl)acetamide molecular weight and formula

Executive Summary

N-(4-chloro-2-cyanophenyl)acetamide (CAS: 53312-90-6) is a critical organic intermediate utilized primarily in the synthesis of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines.[1] Characterized by a molecular weight of 194.62 g/mol and the formula C

This guide provides a comprehensive technical profile, including precise physicochemical data, validated synthetic protocols, and analytical characterization standards required for high-purity applications in pharmaceutical development.

Physicochemical Profile

The following data establishes the baseline identity for this compound. Researchers must verify these parameters upon receipt or synthesis of the material to ensure protocol integrity.

| Parameter | Value | Notes |

| IUPAC Name | This compound | Also known as 2-acetamido-5-chlorobenzonitrile |

| CAS Number | 53312-90-6 | Distinct from isomer 2-chloro-N-(4-cyanophenyl)acetamide |

| Molecular Formula | C | Carbon (55.54%), Hydrogen (3.63%), Chlorine (18.22%), Nitrogen (14.39%), Oxygen (8.22%) |

| Molecular Weight | 194.62 g/mol | Monoisotopic Mass: 194.0247 Da |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow |

| Solubility | DMSO, DMF, Methanol | Limited solubility in water; soluble in polar organic solvents |

| Melting Point | >150°C (Estimated) | Precursor (amine) melts at ~98°C; amide formation increases lattice energy |

Synthetic Methodology

Reaction Mechanism & Protocol

The synthesis involves the nucleophilic acyl substitution of 2-amino-5-chlorobenzonitrile with acetic anhydride. This reaction is thermodynamically favorable but requires careful temperature control to prevent nitrile hydrolysis.

Core Reaction Pathway

The amino group of the precursor attacks the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid.

Figure 1: Synthetic pathway for the acetylation of 2-amino-5-chlorobenzonitrile.

Experimental Protocol

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in Dichloromethane (DCM) or Toluene .

-

Activation: Add Triethylamine (Et

N) (1.2 eq) as a base to neutralize the acetic acid byproduct and drive the equilibrium. -

Addition: Dropwise add Acetic Anhydride (1.1 eq) at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 3:7).

-

Quench: Quench with saturated NaHCO

solution to neutralize excess acid. -

Isolation: Extract with DCM, dry organic layer over Na

SO -

Purification: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Analytical Validation (QC)

Trustworthiness in chemical synthesis relies on rigorous validation. The following spectral features confirm the structure.

NMR Signature (Predicted)

-

H NMR (DMSO-d

-

2.15 ppm (s, 3H): Methyl group of the acetamide (-COCH

- 7.6–7.9 ppm (m, 3H): Aromatic protons. The proton at position 3 (ortho to CN, meta to Cl) will show a distinct doublet or singlet depending on coupling resolution.

-

10.2 ppm (s, 1H): Amide -NH proton (exchangeable with D

-

2.15 ppm (s, 3H): Methyl group of the acetamide (-COCH

IR Spectrum

-

Nitrile (C

N): Sharp band at ~2220–2230 cm -

Amide Carbonyl (C=O): Strong band at ~1680–1700 cm

. -

N-H Stretch: Broad band at ~3200–3300 cm

.

QC Workflow

Figure 2: Quality Control workflow for batch release.

Applications in Drug Development

The acetamide group in this compound is not merely a bystander; it is a versatile functional handle.[2]

-

Quinazolinone Synthesis:

-

Treatment with alkaline hydrogen peroxide (H

O

-

-

Benzodiazepine Precursors:

-

The compound serves as a stable intermediate that can be further derivatized (e.g., nitration, halogenation) before removing the acetyl group to regenerate the amine for benzodiazepine ring closure.

-

-

Bioisosteric Probing:

-

In medicinal chemistry campaigns, the acetyl group acts as a bioisostere for urea or sulfonamide linkers, testing steric and electronic requirements in the binding pocket of target enzymes.

-

References

-

PubChem. (2023). Compound Summary for 2-amino-5-chlorobenzonitrile (Precursor). Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide and related acetanilides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-substituted Chloro-cyanophenyl Acetamides

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. The isomeric specificity of a molecule dictates its biological activity, physical properties, and, ultimately, its therapeutic or functional potential. This guide addresses the critical process of determining the physical properties of a specific N-substituted chloro-cyanophenyl acetamide, with a focus on robust, validated experimental methodologies. While comprehensive data for every conceivable isomer, such as N-(4-chloro-2-cyanophenyl)acetamide, may be sparse in the public domain, the principles and protocols detailed herein provide a universal framework for the empirical determination of these crucial parameters. This document, therefore, serves as both a practical guide and a strategic blueprint for the physicochemical profiling of novel organic compounds.

Introduction: The Isomeric Challenge and the Path to Empirical Truth

The N-substituted chloro-cyanophenyl acetamide scaffold is of significant interest in medicinal chemistry and materials science due to its potential for diverse biological activities and unique electronic properties. However, the specific arrangement of substituents on the phenyl ring gives rise to numerous isomers, each with a distinct set of physical and chemical characteristics. The subject of this guide, this compound, represents a specific, less-documented isomer. In the absence of extensive literature data for this exact compound, this guide will pivot to a more instructive approach: detailing the essential experimental protocols for determining its physical properties. To provide concrete examples, we will refer to the closely related and publicly documented isomer, 2-chloro-N-(4-cyanophenyl)acetamide (CAS: 114807-80-6) [1][2]. This approach ensures that the reader is equipped with the practical knowledge to characterize any novel isomer they may synthesize.

The fundamental physical properties we will explore are:

-

Molecular Identity and Structure: The foundational data of any chemical entity.

-

Melting Point: A critical indicator of purity and identity.

-

Solubility Profile: Essential for formulation and biological studies.

-

Spectroscopic Signature (FT-IR, NMR, MS): The molecular fingerprint for structural elucidation and confirmation.

This guide is structured to provide not just the "what" but the "how" and "why" behind each experimental determination, reflecting a commitment to scientific integrity and reproducibility.

Foundational Data: Molecular Identity and Structure

Before any experimental work commences, it is crucial to establish the theoretical and registered identity of the compound of interest.

Nomenclature and Registration

For our illustrative compound, 2-chloro-N-(4-cyanophenyl)acetamide :

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(4-cyanophenyl)acetamide | [2] |

| CAS Number | 114807-80-6 | [1][2] |

| Molecular Formula | C₉H₇ClN₂O | [1][2] |

| Molecular Weight | 194.62 g/mol | [1][2] |

For a novel or uncharacterized isomer like this compound, these values would first be determined theoretically based on its drawn structure.

Structural Representation

The structural differences between the target compound and the illustrative example are crucial to recognize.

Caption: 2D structures of the target and illustrative compounds.

Melting Point Determination: A Measure of Purity and Identity

The melting point of a pure crystalline solid is a sharp, characteristic physical property. A broad melting range is a strong indicator of impurities.[3][4]

Experimental Protocol: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid with a mortar and pestle.

-

Take a capillary tube and seal one end by heating it in the flame of a Bunsen burner.[5]

-

-

Loading the Capillary Tube:

-

Measurement:

-

Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Heat the apparatus at a rate of approximately 10°C per minute until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.[3][6] This slow heating rate is crucial for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, leading to an accurate reading.[3]

Data for Illustrative Compound

Caption: Decision tree for qualitative solubility testing.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide detailed information about the structure and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. [7] Experimental Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the powdered solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Expected Absorptions for N-substituted Chloro-cyanophenyl Acetamides:

-

N-H stretch: Around 3300 cm⁻¹

-

C≡N stretch (nitrile): Around 2230-2210 cm⁻¹

-

C=O stretch (amide): Around 1680-1630 cm⁻¹

-

C-Cl stretch: Around 800-600 cm⁻¹

-

Aromatic C=C and C-H stretches/bends: In their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [8][9] Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. [10] * Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. * Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

The instrument will "lock" onto the deuterium signal of the solvent, "shim" the magnetic field to optimize its homogeneity, and then acquire the spectrum. [10] Expected ¹H NMR Signals:

-

-

Aromatic protons (on the phenyl ring).

-

A singlet for the -CH₂- protons of the acetamide group (for 2-chloro-N-(4-cyanophenyl)acetamide).

-

A singlet for the N-H proton of the amide.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. [11][12] Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction:

-

A small amount of the sample is introduced into the instrument, where it is vaporized. [13]

-

-

Ionization:

-

The vaporized molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a molecular ion (M⁺·). [11]

-

-

Mass Analysis and Detection:

-

The ions are accelerated and deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z). [13] * A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

-

Expected Data:

-

A molecular ion peak corresponding to the molecular weight of the compound (e.g., at m/z 194 and 196 for C₉H₇ClN₂O due to the isotopes of chlorine).

-

Fragment ions corresponding to the loss of specific parts of the molecule.

Spectroscopic Data for Illustrative Compound

For 2-chloro-N-(4-cyanophenyl)acetamide , predicted mass spectral data shows a [M+H]⁺ peak at m/z 195.03197. [14]Experimental determination would be necessary to confirm this and to obtain the full FT-IR and NMR spectra.

Conclusion: A Framework for Rigorous Characterization

References

-

Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link]

-

Experiment (1) Determination of Melting Points. (2021, September 19). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

NMR Sample Preparation. [Link]

-

Classification of organic compounds By solubility. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment 1 Solubility of Organic Compounds. Scribd. [Link]

-

Experiment 1: Melting-point Determinations. [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. [Link]

-

2-chloro-N-(4-cyanophenyl)acetamide | C9H7ClN2O | CID 2168015. PubChem. [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). alwsci. [Link]

-

Nuclear Magnetic Resonance Spectroscopy. (2023, January 22). Chemistry LibreTexts. [Link]

-

NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

-

Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2021, November 17). inChemistry. [Link]

-

CAS No : 1900865-84-0 | Product Name : N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide. Pharmaffiliates. [Link]

-

Mass Spectrometry. MSU chemistry. [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. [Link]

-

Acetamide, N-(4-chlorophenyl)-. the NIST WebBook. [Link]

-

Introduction to Fourier Transform Infrared Spectrometry. [Link]

-

Acetamide, N-(4-chlorophenyl)-2-cyano- - Substance Details - SRS. US EPA. [Link]

-

Best Practice Guide - for Generating Mass Spectra. National Measurement Laboratory. [Link]

-

1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. [Link]

-

fourier transform infrared spectroscopy. [Link]

-

2-chloro-n-(4-cyanophenyl)acetamide (C9H7ClN2O). PubChemLite. [Link]

-

4.2: IR Spectroscopy. (2022, September 05). Chemistry LibreTexts. [Link]

-

Mass spectrometry (MS). Jack Westin. [Link]

- CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

-

The Basics of FTIR Spectroscopy: An Industry Guide. (2023, August 17). Innovatech Labs. [Link]

-

FTIR Analysis. RTI Laboratories. [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

Sources

- 1. CAS 114807-80-6: 2-chloro-N-(4-cyanophenyl)acetamide [cymitquimica.com]

- 2. 2-chloro-N-(4-cyanophenyl)acetamide | C9H7ClN2O | CID 2168015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. athabascau.ca [athabascau.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. rtilab.com [rtilab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. inchemistry.acs.org [inchemistry.acs.org]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. hscprep.com.au [hscprep.com.au]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. PubChemLite - 2-chloro-n-(4-cyanophenyl)acetamide (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

Methodological & Application

synthesis of N-(4-chloro-2-cyanophenyl)acetamide from 2-amino-5-chlorobenzonitrile

[1]

Abstract & Strategic Significance

The synthesis of N-(4-chloro-2-cyanophenyl)acetamide from 2-amino-5-chlorobenzonitrile is a pivotal transformation in the construction of quinazolinone pharmacophores.[1] These fused heterocyclic scaffolds are ubiquitous in kinase inhibitors (e.g., EGFR inhibitors), antivirals (e.g., Letermovir intermediates), and novel anticonvulsants. This guide provides a robust, scalable protocol for the clean acetylation of the aniline moiety while preserving the sensitive nitrile group, ensuring high yield and purity for downstream cyclization.

Retrosynthetic Analysis & Reaction Mechanism

The transformation is a nucleophilic acyl substitution. The electron-withdrawing nature of the nitrile (ortho) and chlorine (para) substituents on the aniline ring reduces the nucleophilicity of the amine, requiring optimized conditions to ensure complete conversion without forcing conditions that might hydrolyze the nitrile.

Reaction Scheme

The following diagram illustrates the conversion and the subsequent potential cyclization to a quinazolinone scaffold.

Figure 1: Reaction pathway from precursor to target amide and potential downstream application.[1]

Experimental Protocols

Two methods are provided: Method A (Standard/Green) using acetic anhydride, ideal for scale-up; and Method B (Fast) using acetyl chloride, ideal for small-scale discovery chemistry.[1]

Method A: Acetic Anhydride Protocol (Recommended for Scale-Up)

Rationale: Acetic anhydride is less moisture-sensitive than acetyl chloride and produces acetic acid as the byproduct, which can serve as the solvent.[1]

Reagents:

-

2-Amino-5-chlorobenzonitrile (1.0 equiv)[1]

-

Acetic Anhydride (2.0 - 3.0 equiv)[1]

-

Glacial Acetic Acid (Solvent, 5-10 volumes)[1]

-

Catalyst: Sodium Acetate (0.1 equiv) or H2SO4 (1 drop) - Optional, speeds up reaction.[1]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 2-amino-5-chlorobenzonitrile (e.g., 5.0 g, 32.7 mmol) and glacial acetic acid (25 mL).

-

Addition: Add acetic anhydride (6.2 mL, ~65 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (118°C) for 2–4 hours.

-

Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate immediately.

-

Workup: Stir for 30 minutes to hydrolyze excess anhydride. Filter the solid precipitate.[3][4]

-

Purification: Wash the filter cake with cold water (3 x 20 mL) to remove acetic acid. Recrystallize from Ethanol/Water (9:1) if necessary.[1]

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Method B: Acetyl Chloride Protocol (Mild Conditions)

Rationale: Uses a non-nucleophilic base to scavenge HCl.[1] Useful if the substrate is sensitive to high heat.

Reagents:

-

2-Amino-5-chlorobenzonitrile (1.0 equiv)[1]

-

Acetyl Chloride (1.2 equiv)[1]

-

Triethylamine (TEA) or Pyridine (1.5 equiv)[1]

-

DCM (Dichloromethane) or THF (Solvent, 10 volumes)

Step-by-Step Procedure:

-

Setup: Dissolve 2-amino-5-chlorobenzonitrile (1.0 g, 6.5 mmol) in anhydrous DCM (10 mL) under Nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.36 mL, 9.8 mmol). Cool to 0°C .[1][2]

-

Acylation: Add Acetyl Chloride (0.56 mL, 7.8 mmol) dropwise over 10 minutes.

-

Exotherm Alert: Maintain temperature < 10°C during addition.[1]

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Wash the organic layer with 1M HCl (to remove excess amine/pyridine), then saturated NaHCO3 (to neutralize acid), and finally Brine.

-

Isolation: Dry over MgSO4, filter, and concentrate in vacuo to yield the crude solid.

Process Analytical Technology (PAT) & Decision Logic[1]

Use the following decision tree to troubleshoot or select the appropriate workup based on in-process controls.

Figure 2: Operational workflow for reaction monitoring and workup selection.

Characterization & Validation Criteria

To ensure scientific integrity, the isolated product must meet the following specifications.

| Parameter | Specification | Method/Notes |

| Appearance | White to off-white solid | Visual inspection.[1] |

| Melting Point | 170–180°C (Expected) | Distinct from SM (96–99°C).[1] Higher MP indicates amide formation.[1] |

| IR Spectrum | ν(NH): ~3250 cm⁻¹ν(CN): ~2225 cm⁻¹ν(C=O): ~1680 cm⁻¹ | Key diagnostic: Appearance of Carbonyl (C=O) and shift of NH.[1][5] Retention of Nitrile (CN).[1][6] |

| ¹H NMR (DMSO-d₆) | δ ~2.1 ppm (s, 3H, COCH₃)δ ~10.5 ppm (s, 1H, NH) | Methyl singlet and downfield Amide proton are definitive proofs of acetylation. |

| Mass Spec | [M+H]⁺ = 195.03 | ESI+ Mode.[1][7] Characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).[1] |

Application Context: Quinazolinone Synthesis

This intermediate is frequently cyclized to form 6-chloro-2-methyl-4(3H)-quinazolinone .[1]

-

Protocol: Treat the isolated this compound with basic hydrogen peroxide (NaOH/H₂O₂) or acid catalysis to effect the ring closure.[1]

-

Significance: This scaffold is a bio-isostere for various purine analogs and is found in bioactive molecules exhibiting anticonvulsant and antihypertensive properties.

Safety & Handling

-

2-Amino-5-chlorobenzonitrile: Harmful if swallowed or inhaled.[1] Releases toxic fumes (HCN, NOx, Cl) upon thermal decomposition. Handle in a fume hood.

-

Acetic Anhydride/Acetyl Chloride: Corrosive, lachrymators. React violently with water.[1]

-

Nitrile Stability: Avoid strong aqueous acids at high temperatures for prolonged periods unless hydrolysis to the acid is desired.

References

-

Starting Material Properties: Sigma-Aldrich. 2-Amino-5-chlorobenzonitrile Product Sheet. CAS 5922-60-1.[1][8][9] Link

-

General Acetylation Protocol: BenchChem. Protocol for Acylation Reaction with Benzoyl Chlorides. Link

-

Quinazolinone Cyclization Context: Synthesis of quinazolinones via oxidative cyclization. Organic Chemistry Portal. Link

-

Spectral Data (Analogous): NIST WebBook. Acetamide, N-(4-chlorophenyl)- Mass Spectrum. (For fragmentation pattern comparison). Link

Sources

- 1. Acetamide, N-(4-chlorophenyl)- [webbook.nist.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide - Eureka | Patsnap [eureka.patsnap.com]

- 5. ias.ac.in [ias.ac.in]

- 6. arkat-usa.org [arkat-usa.org]

- 7. PubChemLite - 2-chloro-n-(4-cyanophenyl)acetamide (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. 5922-60-1|2-Amino-5-chlorobenzonitrile|BLD Pharm [bldpharm.com]

- 9. 2-Amino-5-chlorobenzonitrile 98 5922-60-1 [sigmaaldrich.com]

Application Note: A Validated Protocol for the N-Acetylation of 2-amino-5-chlorobenzonitrile

Introduction: Strategic Protection of a Key Pharmaceutical Intermediate

2-Amino-5-chlorobenzonitrile is a pivotal building block in the synthesis of various pharmacologically active molecules, notably as a precursor to several benzodiazepine derivatives.[1][2] The primary aromatic amine group in this molecule is highly reactive and can lead to undesired side reactions or polymerization under various synthetic conditions. Acetylation serves as an effective and reversible strategy to protect this amino group, transforming it into a less nucleophilic and less activating acetamide.[3] This transformation moderates the reactivity of the aromatic ring, enabling more controlled and selective downstream functionalization.

This application note provides a detailed, validated protocol for the N-acetylation of 2-amino-5-chlorobenzonitrile to yield 2-acetamido-5-chlorobenzonitrile. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amino group attacks an electrophilic carbonyl carbon of acetic anhydride.[4][5] We will detail the experimental procedure, the rationale behind each step, methods for product isolation and purification, and analytical techniques for structural validation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of 2-amino-5-chlorobenzonitrile is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine initiates a nucleophilic attack on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion—a stable leaving group. A final deprotonation step, facilitated by a mild base, yields the neutral amide product, 2-acetamido-5-chlorobenzonitrile, and acetic acid as a byproduct.

Caption: Mechanism for the acetylation of an aromatic amine.

Materials, Reagents, and Equipment

Reagent & Material Data

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |

| 2-Amino-5-chlorobenzonitrile | H₂NC₆H₃(Cl)CN | 152.58 | 5922-60-1 | ≥98% | Sigma-Aldrich |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | ≥99% | Sigma-Aldrich |

| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 | 127-09-3 | ≥99% | Sigma-Aldrich |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | 95% | Fisher Scientific |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~37% | Sigma-Aldrich |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Graduated cylinders (10 mL, 50 mL)

-

Beakers (50 mL, 250 mL)

-

Büchner funnel and filter flask

-

Whatman filter paper (Grade 1)

-

Recrystallization dish

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer

-

TLC plates (Silica gel 60 F₂₅₄) and development chamber

Detailed Experimental Protocol

This protocol is designed for a ~5g scale synthesis of 2-acetamido-5-chlorobenzonitrile.

Step 1: Dissolution of the Starting Amine

-

Place 5.00 g (32.8 mmol) of 2-amino-5-chlorobenzonitrile into a 100 mL round-bottom flask containing a magnetic stir bar.

-

Add 30 mL of deionized water.

-

Add 2.8 mL (~33.6 mmol) of concentrated hydrochloric acid dropwise while stirring. The amine will dissolve to form its hydrochloride salt.

Scientist's Note: Converting the water-insoluble amine to its hydrochloride salt ensures it is fully dissolved in the aqueous medium, creating a homogeneous solution for the reaction. This prevents localized reactions and ensures efficient conversion.[3]

Step 2: Acetylation Reaction

-

Cool the flask in an ice bath to approximately 0-5 °C.

-

In a separate beaker, prepare a solution of 5.5 g (67.0 mmol) of anhydrous sodium acetate in 20 mL of deionized water.

-

While vigorously stirring the cooled amine hydrochloride solution, add 3.5 mL (37.1 mmol) of acetic anhydride in one portion.

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction flask.

-

A thick white precipitate of the product, 2-acetamido-5-chlorobenzonitrile, should form almost instantly.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Scientist's Note: The reaction is exothermic, and cooling prevents potential side reactions. The immediate addition of sodium acetate is critical; it neutralizes the hydrochloric acid and the acetic acid byproduct, which deprotonates the ammonium intermediate, regenerating the more nucleophilic free amine in situ to react with the anhydride.[3]

Step 3: Product Isolation

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two portions of 25 mL of cold deionized water to remove any unreacted salts and water-soluble impurities.

-

Press the solid dry on the filter paper to remove as much water as possible.

Step 4: Purification by Recrystallization

-

Transfer the crude solid to a 250 mL beaker.

-

Add a minimal amount of a 1:1 ethanol/water mixture and heat gently on a hot plate with stirring until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight.

Scientist's Note: Recrystallization is a standard purification technique for solid organic compounds. The choice of a mixed solvent system (ethanol/water) allows for fine-tuning of solubility; the product is soluble in the hot solvent but sparingly soluble when cold, enabling the separation from impurities that remain dissolved.[3]

Experimental Workflow Diagram

Caption: Synthesis and validation workflow for 2-acetamido-5-chlorobenzonitrile.

Product Characterization and Validation

A successful synthesis is validated by confirming the structure and purity of the final product.

-

Yield Calculation: Determine the final weight of the dried product and calculate the percentage yield based on the initial amount of 2-amino-5-chlorobenzonitrile.

-

Thin-Layer Chromatography (TLC): Spot the starting material and the final product on a TLC plate. The product should appear as a single spot with a different Rƒ value than the starting material.

-

Melting Point: Determine the melting point of the purified product. A sharp melting range close to the literature value indicates high purity.

-

FT-IR Spectroscopy:

-

Expected Disappearance: N-H stretches of primary amine (~3400-3200 cm⁻¹).

-

Expected Appearance: A strong amide C=O (Amide I) band around 1660-1680 cm⁻¹ and a secondary amide N-H stretch around 3300 cm⁻¹.

-

-

¹H NMR Spectroscopy:

-

Expected Signals: A new singlet integrating to 3H in the ~2.2 ppm region (acetyl CH₃), an N-H singlet (amide proton), and characteristic shifts in the aromatic proton signals compared to the starting material.

-

Safety and Waste Disposal

7.1 Chemical Handling and Personal Protective Equipment (PPE)

-

Acetic Anhydride: Highly corrosive, a lachrymator, flammable, and reacts violently with water.[6][7] It must be handled exclusively within a certified chemical fume hood.[7][8] Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.[8]

-

2-Amino-5-chlorobenzonitrile: Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation.[9] Avoid generating dust.

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate PPE in a well-ventilated area or fume hood.

7.2 Waste Disposal

-

Aqueous Filtrate: The combined aqueous filtrates from the isolation and washing steps should be neutralized with sodium bicarbonate before disposal down the drain with copious amounts of water, in accordance with local regulations.

-

Organic Solvents: The mother liquor from recrystallization and any other organic waste should be collected in a designated halogenated organic waste container for proper disposal.

References

-

Acetylation of Aniline (Experiment) . Chemistry LibreTexts. [Link]

-

A Convenient Laboratory Preparation of Acetanilide . Resonance – Journal of Science Education. [Link]

-

Prebiotic Peptide Ligation by Chemoselective Aminonitrile Coupling in Water . UCL Discovery. [Link]

-

What happens to acetic anhydride after reacting with aniline? . Quora. [Link]

-

Solvent and Catalyst Free Acylation of Anilines with Acetic Acid . International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

What safety precautions should you take when working with acetic anhydride? . Quora. [Link]

-

ACETIC ANHYDRIDE - Safety Data Sheet . Sdfine. [Link]

-

2-Amino-5-chlorobenzonitrile - Regulatory Information . Georganics. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. durhamtech.edu [durhamtech.edu]

- 8. quora.com [quora.com]

- 9. 2-Amino-5-chlorobenzonitrile - High purity | EN [georganics.sk]

Application Notes and Protocols: N-(4-chloro-2-cyanophenyl)acetamide as a Versatile Precursor for Quinazoline Synthesis

Introduction: The Quinazoline Scaffold and the Strategic Importance of N-(4-chloro-2-cyanophenyl)acetamide

The quinazoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This privileged scaffold is found in drugs exhibiting anticancer, anti-inflammatory, analgesic, antibacterial, and antiviral properties, among others.[1][2][4] The diverse pharmacological profiles of quinazoline derivatives have fueled extensive research into novel and efficient synthetic methodologies for their preparation.

This compound has emerged as a particularly valuable and versatile precursor for the synthesis of substituted quinazolines. Its strategic arrangement of functional groups—a cyano group ortho to an acetamido group on a chlorinated benzene ring—provides a powerful platform for intramolecular cyclization reactions, leading to the formation of the quinazoline core. This document provides detailed application notes and protocols for the conversion of this compound into quinazoline derivatives, with a focus on the underlying reaction mechanisms and practical experimental guidance for researchers in drug discovery and organic synthesis.

Synthetic Strategies: From Precursor to Quinazoline Core

The transformation of this compound to a quinazoline scaffold primarily relies on intramolecular cyclization, which can be promoted under either acidic or basic conditions. The choice of catalyst dictates the reaction mechanism and can influence the final product.

Acid-Catalyzed Cyclization: A Direct Route to Quinazolin-4-ones

Acid-catalyzed cyclization proceeds through the initial hydrolysis of the cyano group to an amide, followed by an intramolecular nucleophilic attack of the newly formed amide onto the protonated acetamido carbonyl group. This pathway is a direct and efficient method for the synthesis of 2-methyl-7-chloroquinazolin-4(3H)-one.

Mechanism of Acid-Catalyzed Cyclization:

The reaction is initiated by the protonation of the nitrile nitrogen, which activates the carbon towards nucleophilic attack by water. Subsequent tautomerization and hydrolysis yield a primary amide. The reaction then proceeds via an intramolecular cyclization, followed by dehydration to yield the stable quinazolin-4-one ring system.

Caption: Acid-catalyzed cyclization of this compound.

Experimental Protocol: Acid-Catalyzed Synthesis of 2-Methyl-7-chloroquinazolin-4(3H)-one

| Reagent/Parameter | Value/Description |

| Starting Material | This compound |

| Reagent | Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | None (neat) or Glacial Acetic Acid |

| Temperature | 100-120 °C |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with ice-water, neutralization, filtration |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Carefully add concentrated sulfuric acid (5-10 eq) dropwise while cooling the flask in an ice bath.

-

After the addition is complete, heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

-

Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Base-Catalyzed Cyclization: An Alternative Pathway

Base-catalyzed cyclization offers an alternative route, often proceeding through a different mechanistic pathway. In this scenario, the acetamido proton is abstracted by the base, generating a nucleophilic nitrogen that attacks the cyano group.

Mechanism of Base-Catalyzed Cyclization:

The reaction is initiated by the deprotonation of the acetamido nitrogen. The resulting anion then undergoes an intramolecular nucleophilic attack on the adjacent cyano group, forming a cyclic intermediate. Tautomerization of this intermediate leads to the formation of the quinazolin-4-one product.

Caption: Base-catalyzed cyclization of this compound.

Experimental Protocol: Base-Catalyzed Synthesis of 2-Methyl-7-chloroquinazolin-4(3H)-one

| Reagent/Parameter | Value/Description |

| Starting Material | This compound |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Ethanol or a mixture of Ethanol and Water |

| Temperature | Reflux (approx. 80-100 °C) |

| Reaction Time | 4-8 hours |

| Work-up | Acidification, filtration |

Step-by-Step Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until the pH is approximately 7.

-

The precipitated product is collected by vacuum filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Dehydrative Cyclization using POCl₃: Synthesis of 4-Chloroquinazolines

For the synthesis of 4-chloroquinazoline derivatives, a powerful two-step, one-pot approach involves the use of phosphorus oxychloride (POCl₃). This reagent acts as both a dehydrating and chlorinating agent, transforming the acetamido group into a chloro-substituted imine, which then undergoes cyclization.

Mechanism of POCl₃-Mediated Cyclization:

Phosphorus oxychloride activates the carbonyl oxygen of the acetamido group, facilitating an intramolecular cyclization. Subsequent aromatization and chlorination at the 4-position yield the 2-methyl-4,7-dichloroquinazoline.

Caption: POCl₃-mediated synthesis of 2-methyl-4,7-dichloroquinazoline.

Experimental Protocol: Synthesis of 2-Methyl-4,7-dichloroquinazoline

| Reagent/Parameter | Value/Description |

| Starting Material | This compound |

| Reagent | Phosphorus Oxychloride (POCl₃) |

| Co-reagent/Catalyst | N,N-Dimethylaniline (optional, as a base) |

| Solvent | None (neat) or a high-boiling inert solvent (e.g., toluene) |

| Temperature | Reflux (approx. 110-120 °C) |

| Reaction Time | 3-6 hours |

| Work-up | Removal of excess POCl₃, quenching with ice-water, extraction |

Step-by-Step Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, place this compound (1.0 eq).

-

Add phosphorus oxychloride (5-10 eq) and, if desired, a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto a mixture of crushed ice and a suitable organic solvent like dichloromethane or ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Outlook

This compound serves as an exceptionally useful and adaptable starting material for the synthesis of medicinally relevant quinazoline derivatives. The protocols detailed herein provide robust and reproducible methods for accessing both quinazolin-4-ones and 4-chloroquinazolines, which can be further functionalized to generate diverse libraries of compounds for drug discovery programs. The choice of synthetic strategy—acid-catalyzed, base-catalyzed, or POCl₃-mediated cyclization—allows for tailored access to specific quinazoline scaffolds, underscoring the value of this precursor in modern synthetic and medicinal chemistry. Further exploration of catalytic systems and reaction conditions may lead to even more efficient and environmentally benign synthetic routes.

References

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). ResearchGate. [Link]

-

Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. (n.d.). TSI Journals. [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). Encyclopedia.pub. [Link]

Sources

- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 3. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Chemoselective Hydrolysis of N-(4-chloro-2-cyanophenyl)acetamide

Abstract

This application note details the procedure for the chemoselective hydrolysis of N-(4-chloro-2-cyanophenyl)acetamide (also known as N-acetyl-4-chloro-2-cyanoaniline) to yield 2-amino-5-chlorobenzonitrile . The primary challenge in this transformation is the selective cleavage of the acetamide bond (

Introduction & Chemical Context

2-amino-5-chlorobenzonitrile (CAS: 5922-60-1) is a critical intermediate in the synthesis of disperse azo dyes and pharmaceutical compounds (e.g., Letrozole precursors). It is typically generated by deprotecting its N-acetyl precursor.

The Selectivity Challenge

The hydrolysis of the acetamide group requires nucleophilic attack at the carbonyl carbon. However, the ortho-cyano group is also susceptible to hydrolysis, potentially yielding the primary amide (2-amino-5-chlorobenzamide) or the carboxylic acid (2-amino-5-chlorobenzoic acid).

-

Path A (Desired): Deacetylation to free amine.

-

Path B (Side Reaction): Hydrolysis of Nitrile to Amide.

-

Path C (Side Reaction): Hydrolysis of Nitrile to Acid.

The protocols below are engineered to maximize Path A while kinetically inhibiting Paths B and C.

Reaction Scheme & Logic

Figure 1: Reaction pathways showing the desired deacetylation and the potential over-hydrolysis of the nitrile group.

Experimental Protocols

Method A: Standard Acidic Hydrolysis (Robust & Scalable)

This method utilizes dilute hydrochloric acid in an ethanol/water co-solvent system. The presence of ethanol ensures solubility of the hydrophobic starting material, while the acid concentration is kept sufficiently low (approx. 1.5 - 2.0 M) to cleave the amide bond without hydrating the nitrile.

Reagents:

-

This compound (1.0 eq)

-

Hydrochloric Acid (37%, conc.)

-

Ethanol (95% or absolute)

-

Sodium Bicarbonate (sat. aq.) for neutralization[3]

Protocol Steps:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of this compound in 40 mL of Ethanol .

-

Acid Addition: Slowly add 10 mL of Water followed by 10 mL of conc. HCl . The final acid concentration is approximately 2 M.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Critical Control Point: Monitor by TLC (30% EtOAc/Hexane) every 30 minutes. The reaction typically completes in 1.5 to 2.5 hours . Do not exceed 3 hours to prevent nitrile hydrolysis.

-

-

Quench: Once the starting material is consumed (<1%), cool the reaction mixture to 0–5°C in an ice bath.

-

Neutralization: Slowly add saturated Sodium Bicarbonate solution until pH ~7-8. The free amine product typically precipitates as a solid.

-

Isolation: Filter the precipitate. Wash the filter cake with cold water (3 x 20 mL) to remove salts.

-

Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Method B: Anhydrous Methanolysis (High Selectivity)

For high-purity applications where no nitrile hydrolysis can be tolerated, this method uses thionyl chloride in methanol. This generates anhydrous HCl in situ and drives the reaction via transesterification (forming methyl acetate), which is irreversible and milder on the nitrile group.

Reagents:

-

This compound (1.0 eq)

-

Thionyl Chloride (SOCl₂, 1.2 eq)

-

Methanol (Anhydrous, 10-15 volumes)

Protocol Steps:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add 5.0 g of starting material and 50 mL of anhydrous Methanol . -

Catalyst Generation: Cool the solution to 0°C. Dropwise add 2.2 mL (1.2 eq) of Thionyl Chloride . Caution: Exothermic reaction, releases SO₂ and HCl gas.

-

Reaction: Remove the ice bath and heat to mild reflux (65°C).

-

Monitoring: Monitor by HPLC or TLC. Reaction is usually complete in 3–5 hours .

-

Workup: Evaporate the solvent (Methanol/Methyl Acetate) under reduced pressure.

-

Neutralization: Resuspend the residue in water and adjust pH to 8 with 10% NaOH or NaHCO₃.

-

Filtration: Collect the solid product by filtration, wash with water, and dry.

Analytical Validation (QC)

| Parameter | Starting Material (Acetamide) | Product (Amine) | Side Product (Amide) |

| IR Spectrum | C=O stretch ~1670 cm⁻¹CN stretch ~2230 cm⁻¹ | Doublet NH₂ ~3300-3400 cm⁻¹ CN stretch ~2220 cm⁻¹ (Retained) | Amide I/II bandsLoss of sharp CN peak |

| ¹H NMR (DMSO-d₆) | Singlet ~2.1 ppm (CH₃-CO)NH singlet ~10.0 ppm | Broad singlet ~6.0-6.5 ppm (NH₂) Loss of CH₃ singlet | Two broad NH peaksNo CH₃ singlet |

| TLC (3:7 EtOAc:Hex) | R_f ~ 0.4 | R_f ~ 0.6 (Less polar) | R_f ~ 0.1 (More polar) |

Key QC Check: Ensure the IR spectrum shows the retention of the sharp nitrile peak at ~2220 cm⁻¹. If this peak broadens or disappears, nitrile hydrolysis has occurred.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis or loss during filtration. | Increase reflux time (monitor closely). Ensure pH is basic (>8) during precipitation to fully deprotonate the amine. |

| Nitrile Hydrolysis (Amide impurity) | Acid concentration too high or reaction time too long. | Switch to Method B (Methanolysis) . Reduce HCl concentration to 1M in Method A. |

| Product is Oily/Sticky | Impurities or residual solvent. | Recrystallize from Ethanol/Water (1:1). |

| Incomplete Reaction | Poor solubility of starting material. | Increase Ethanol ratio. Ensure vigorous stirring. |

Process Workflow Diagram

Figure 2: Workflow for Method A (Standard Acidic Hydrolysis).

Safety & Handling

-

Cyanide Functionality: While the nitrile group is covalently bound, avoid strong oxidative conditions or extremely low pH (<1) with heat, which could theoretically release traces of HCN, although unlikely under these specific protocols.

-

Thionyl Chloride (Method B): Extremely corrosive and reacts violently with water. Handle only in a fume hood under anhydrous conditions.

-

Waste Disposal: The aqueous filtrate from Method A contains aniline derivatives and should be treated as hazardous organic waste.

References

-

ResearchGate. (2011). A facile and efficient method for the selective deacylation of N-arylacetamides... catalyzed by SOCl2. Retrieved October 26, 2025, from [Link]

-

PubChem. (2025). 2-chloro-N-(4-cyanophenyl)acetamide Compound Summary. Retrieved October 26, 2025, from [Link]

-

Chemistry Steps. (2024). Hydrolysis of Nitriles - Acidic and Basic Conditions. Retrieved October 26, 2025, from [Link]

Sources

- 1. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes & Protocols: N-(4-chloro-2-cyanophenyl)acetamide as a Strategic Intermediate in Heterocycle Synthesis

Abstract: This document provides a comprehensive technical guide on the synthesis and application of N-(4-chloro-2-cyanophenyl)acetamide, a highly versatile intermediate for the construction of medicinally relevant heterocyclic scaffolds. We detail a robust protocol for its preparation from 2-amino-5-chlorobenzonitrile and explore its primary application in the synthesis of the quinazolinone core through a base-mediated intramolecular cyclization. Mechanistic insights into the key transformations are provided, emphasizing the causality behind experimental choices. Furthermore, we discuss the strategic importance of the C4-chloro substituent on the phenyl ring as a reactive handle for late-stage functionalization, enabling the generation of diverse compound libraries for drug discovery programs. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug development.

Foundational Principles & Strategic Value

This compound is a bifunctional organic molecule engineered for efficient heterocycle synthesis. Its structure is notable for three key features:

-

Ortho-Acetamido-Nitrile Moiety: The vicinal arrangement of the acetamide and cyano groups on the aromatic ring is a classic precursor for intramolecular cyclization reactions, primarily leading to the formation of fused pyrimidine systems.

-

The Acetamide Group: Beyond its role as a cyclization precursor, the N-acetyl group provides a masked amino functionality and activates the molecule for specific transformations. The methyl group introduced via acetylation becomes an integral part of the resulting heterocycle.

-

The C4-Chloro Substituent: This halogen serves as a crucial functional handle. In the context of medicinal chemistry, its presence on the final heterocyclic product allows for extensive diversification via modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

The primary value of this intermediate lies in its ability to streamline the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and anti-inflammatory research.[1][2][3][4]

Synthesis of the Intermediate: this compound

The preparation of the title intermediate is a straightforward N-acylation of the commercially available 2-amino-5-chlorobenzonitrile. The following protocol is optimized for high yield and purity.

Synthesis Workflow

The workflow involves the direct acetylation of the primary amino group of 2-amino-5-chlorobenzonitrile using acetic anhydride. Pyridine is used as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct.

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Amino-5-chlorobenzonitrile | 152.58 | 10.0 g | 65.5 | Starting Material |

| Pyridine | 79.10 | 50 mL | - | Solvent/Base |

| Acetic Anhydride | 102.09 | 7.0 mL | 74.2 | Acetylating Agent |

| Deionized Water | 18.02 | 250 mL | - | Quenching/Wash |

| Ethanol (cold) | 46.07 | 50 mL | - | Wash Solvent |

Procedure

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-chlorobenzonitrile (10.0 g, 65.5 mmol).[5]

-

Dissolution: Add pyridine (50 mL) and stir the mixture to dissolve the starting material completely. Cool the flask to 0-5 °C using an ice bath.

-

Acetylation: Add acetic anhydride (7.0 mL, 74.2 mmol) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 250 mL of ice-cold deionized water while stirring vigorously. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with deionized water (2 x 50 mL) followed by cold ethanol (2 x 25 mL) to remove residual pyridine and acetic acid.

-

Drying: Dry the purified white to off-white solid in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 11.5-12.5 g (90-97%). Characterization: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Heterocycle Synthesis: The Quinazolinone Core

The strategic placement of the acetamido and cyano groups enables a powerful intramolecular cyclization to form the quinazolinone ring system. This transformation proceeds via a base-catalyzed mechanism analogous to the Thorpe-Ziegler reaction, which involves the nucleophilic addition of a carbanion (or in this case, a deprotonated amide) to a nitrile.[6][7][8][9]

Mechanistic Pathway: Base-Mediated Cyclization

The reaction is initiated by a strong base, which deprotonates the acetamide nitrogen, creating a highly nucleophilic amide anion. This anion then attacks the electrophilic carbon of the adjacent cyano group, forming a six-membered ring. Subsequent tautomerization and protonation yield the stable aromatic 4-aminoquinazoline product.

Caption: Mechanism for quinazoline synthesis from the intermediate.

Protocol: Synthesis of 4-Amino-7-chloro-2-methylquinazoline

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |

| This compound | 194.62 | 5.0 g | 25.7 | Starting Material |

| Sodium hydride (60% in mineral oil) | 40.00 (as NaH) | 1.23 g | 30.8 | Base |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |

| Isopropanol | 60.10 | 10 mL | - | Quenching |

| Saturated NH₄Cl (aq) | - | 100 mL | - | Work-up |

| Ethyl Acetate | 88.11 | 150 mL | - | Extraction |

Procedure

-

Safety First: Sodium hydride (NaH) is highly reactive with water. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

-

Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.23 g of 60% dispersion, 30.8 mmol). Wash the NaH with dry hexanes (2 x 10 mL) to remove mineral oil, carefully decanting the hexanes via cannula.

-

Solvent Addition: Add anhydrous DMF (50 mL) to the washed NaH.

-

Addition of Intermediate: Dissolve this compound (5.0 g, 25.7 mmol) in anhydrous DMF (20 mL) and add it slowly to the NaH suspension at room temperature. Hydrogen gas will evolve.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Cool the mixture to 0 °C in an ice bath. Very carefully and slowly, add isopropanol (10 mL) dropwise to quench the excess NaH.

-

Work-up: Once gas evolution has ceased, add saturated aqueous ammonium chloride solution (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Strategic Diversification via the Chloro-Substituent

The true synthetic power of this intermediate is fully realized in the downstream chemistry of the resulting 7-chloroquinazoline product. The chloro group is a versatile handle for introducing molecular complexity and modulating the pharmacological properties of the final compound.[10] This is typically achieved through palladium-catalyzed cross-coupling reactions.

Caption: Diversification of the quinazoline core via cross-coupling.

This strategy allows for the rapid generation of a library of analogs from a common intermediate, where the "R" group can be systematically varied to probe structure-activity relationships (SAR). This is a cornerstone of modern drug discovery, enabling the optimization of properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

References

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal and Organic Chemistry. Available at: [Link]

-

Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. Available at: [Link]

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2021). Journal of the Brazilian Chemical Society. Available at: [Link]

-

Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Expert Opinion on Drug Discovery. Available at: [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). Molecules. Available at: [Link]

-

Synthesis of 4-aminoquinazoline - PrepChem.com. Available at: [Link]

-

Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules. Available at: [Link]

-

Thorpe Reaction. Merck Index. Available at: [Link]

-

Thorpe reaction - Wikipedia. Available at: [Link]

-

Thorpe reaction. (2020). Wikipedia. Available at: [Link]

-

Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014). Available at: [Link]

Sources

- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Thorpe Reaction [drugfuture.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. openaccessjournals.com [openaccessjournals.com]

Microwave-Assisted Synthesis of N-(4-chloro-2-cyanophenyl)acetamide Derivatives: A Modern Protocol for Accelerated Drug Discovery

An Application Note for Researchers and Drug Development Professionals

Abstract: This guide provides a detailed protocol for the synthesis of N-(4-chloro-2-cyanophenyl)acetamide derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). These compounds serve as crucial intermediates in the development of various pharmacologically active agents. By leveraging microwave technology, this method offers a rapid, efficient, and environmentally benign alternative to conventional heating, significantly accelerating reaction times, improving yields, and enhancing product purity.[1] This document outlines the scientific principles, a step-by-step experimental protocol, process visualization, and a discussion of the key parameters that ensure a successful and reproducible synthesis.

Introduction: The Imperative for Efficiency in Medicinal Chemistry

The N-aryl acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, derivatives of this compound are vital precursors in the synthesis of molecules with applications as sedatives, neuroleptics, and muscle relaxants.[2] The starting material, 2-amino-5-chlorobenzonitrile, is a key building block for several benzodiazepine drugs.[2][3]

Traditional synthesis of these amides via acylation often requires prolonged reaction times at elevated temperatures, leading to potential side product formation and significant energy consumption.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[5] By using microwave irradiation, energy is delivered directly to polar molecules in the reaction mixture, resulting in instantaneous and uniform heating.[6][7] This process dramatically reduces reaction times from hours to mere minutes, increases product yields, and aligns with the principles of Green Chemistry by minimizing energy use and often reducing the need for hazardous solvents.[8][9]

This application note serves as a practical guide for researchers to implement MAOS for the reliable and efficient synthesis of this compound derivatives.

The Science Behind Microwave-Assisted Synthesis

The efficacy of MAOS stems from a heating mechanism known as dielectric heating. Unlike conventional methods that transfer heat slowly from an external source, microwaves interact directly with molecules possessing a dipole moment (i.e., polar molecules).[5]

The core principles are:

-

Dipolar Polarization: As the microwave's electric field oscillates, polar molecules in the reaction mixture continuously attempt to align with it. This rapid reorientation creates molecular friction, which generates heat.

-

Ionic Conduction: If ions are present, they will migrate in the presence of the electric field, colliding with other molecules and generating heat through kinetic energy transfer.

This direct energy transfer leads to rapid and uniform heating throughout the reaction vessel, eliminating the thermal gradients and localized overheating often associated with conventional oil baths.[6] The result is a significant acceleration of reaction rates, often by orders of magnitude, and improved selectivity with fewer side products.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the N-acylation of 2-amino-5-chlorobenzonitrile with acetic anhydride as a representative example.

Reaction Scheme:

3.1. Materials and Equipment

-

Reagents:

-

2-Amino-5-chlorobenzonitrile (CAS: 5922-60-1)[10]

-

Acetic Anhydride (CAS: 108-24-7)

-

Glacial Acetic Acid (as solvent/catalyst) (CAS: 64-19-7)

-

Ethyl Acetate (CAS: 141-78-6)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

-

Equipment:

-

Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a magnetic stir bar

-

Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

-

Rotary evaporator

-

Analytical balance

-

TLC plates (silica gel)

-

3.2. Step-by-Step Synthesis Procedure

-

Reagent Preparation:

-

In a 10 mL microwave reaction vial, add 2-amino-5-chlorobenzonitrile (e.g., 305 mg, 2.0 mmol).

-

Add a magnetic stir bar to the vial.

-

To the vial, add glacial acetic acid (3.0 mL).

-

Finally, add acetic anhydride (225 µL, 2.4 mmol).

-

Rationale: Glacial acetic acid serves as a polar solvent that couples efficiently with microwaves and can also act as a catalyst. A slight excess of the acylating agent, acetic anhydride, ensures the complete conversion of the starting amine.

-

-

Microwave Reactor Setup & Execution:

-

Securely cap the reaction vial.

-

Place the vial into the cavity of the microwave synthesizer.

-

Program the following reaction conditions:

-

Temperature: 120 °C (use ramp-to-temperature setting)

-

Hold Time: 5 minutes

-

Power: 200 W (dynamic power control)

-

Stirring: High

-

Pre-stirring: 20 seconds

-

-

Initiate the reaction. The instrument's software will monitor temperature and pressure in real-time.

-

Rationale: The high temperature and short reaction time are hallmarks of MAOS, drastically accelerating the acylation compared to conventional methods which could take several hours.[4]

-

-

Work-up and Product Isolation:

-

After the reaction is complete, allow the vial to cool to a safe handling temperature (below 50 °C).

-

Carefully uncap the vial in a fume hood.

-

Pour the reaction mixture into a beaker containing 30 mL of cold water. A precipitate should form.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

-

Rationale: Quenching with water hydrolyzes any remaining acetic anhydride. Neutralization with sodium bicarbonate removes the acetic acid solvent, facilitating the precipitation of the neutral amide product.

-

-

Purification and Characterization:

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified crystals under vacuum.

-

Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and melting point analysis).

-

Visualization of Workflow and Mechanism

Visual aids are crucial for understanding complex scientific processes. The following diagrams, generated using DOT language, illustrate the experimental workflow and the underlying chemical mechanism.

Experimental Workflow

Caption: High-level workflow for microwave-assisted amide synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Mechanism of N-acylation via nucleophilic attack.

Expected Results and Advantages

The primary advantage of the microwave-assisted protocol is the dramatic improvement in efficiency over conventional heating methods.

| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating (Oil Bath) | Advantage of MAOS |

| Reaction Time | 5 - 10 minutes[11] | 4 - 8 hours[4] | >40x Faster |

| Temperature | 120 °C | 100 - 140 °C (Reflux) | Rapid, uniform heating |

| Typical Yield | >90%[1] | 60 - 80%[4] | Higher Yield & Purity |

| Energy Usage | Low[9] | High | Greener, more economical |